Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester
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Overview
Description
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is an organophosphorus compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a white to light yellow crystalline solid that is highly soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-nitrophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
Similar Compounds
Parathion: Another organophosphorus insecticide with a similar mechanism of action.
Malathion: A widely used insecticide that also inhibits acetylcholinesterase but has a different chemical structure.
Chlorpyrifos: An organophosphate with similar applications but different toxicity profiles.
Uniqueness
Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. Its selective toxicity towards pests and relatively lower impact on non-target organisms make it a valuable tool in pest management .
Properties
CAS No. |
84197-36-4 |
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Molecular Formula |
C10H12Cl2NO5PS |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
(2,4-dichloro-5-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-6-9(13(14)15)7(11)5-8(10)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
BEIVXARPXIPOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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